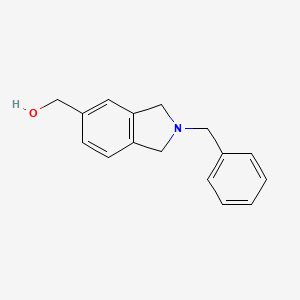

1-(2-Methoxyphenyl)-3-methylpiperazine

説明

1-(2-Methoxyphenyl)-3-methylpiperazine is a compound that has been used in various chemical reactions . It has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-methylpiperazine has been used in various chemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxyphenyl)-3-methylpiperazine include a boiling point of 130-133°C/0.1mmHg, a melting point of 35-40°C, and a density of 1.095g/mL at 25°C .科学的研究の応用

Synthesis and Characterization

- Synthesis Approaches : A study by Power et al. (2014) discusses the synthesis and characterization of compounds related to 1-(2-Methoxyphenyl)-3-methylpiperazine. This compound was synthesized via a specific reaction process and characterized using techniques like NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS, demonstrating the methods to produce and analyze such compounds (Power et al., 2014).

Biological Activities and Mechanisms

Molecular Structure and Activity : A study by Colabufo et al. (2008) investigated compounds with a similar structure, examining how different basic side-chains affect their biological properties. This research helps understand the role of structural variation in the biological activity of compounds like 1-(2-Methoxyphenyl)-3-methylpiperazine (Colabufo et al., 2008).

Bioactivity of Mannich Bases : Gul et al. (2019) synthesized new Mannich bases, including variants of 1-(2-Methoxyphenyl)-3-methylpiperazine, evaluating their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study highlights the potential therapeutic applications of such compounds (Gul et al., 2019).

Pharmacological Activity : Pytka et al. (2015) studied two phenylpiperazine derivatives (similar to 1-(2-Methoxyphenyl)-3-methylpiperazine) for their antidepressant- and anxiolytic-like effects. The findings provide insights into the pharmacological activities of such compounds (Pytka et al., 2015).

Receptor Activity : Research by Kozlowski et al. (2000) on similar compounds focused on understanding their affinity and selectivity for certain receptors, providing a basis for exploring the receptor interactions of 1-(2-Methoxyphenyl)-3-methylpiperazine (Kozlowski et al., 2000).

Pharmacological Effects

Antidepressant and Anxiolytic Effects : Another study by Pytka et al. (2015) specifically examined the antidepressant and anxiolytic effects of phenylpiperazine derivatives, which can inform the understanding of similar effects in 1-(2-Methoxyphenyl)-3-methylpiperazine (Pytka et al., 2015).

Action on Platelets and COX Inhibition : Dohi et al. (1993) explored the anti-platelet actions of a compound structurally related to 1-(2-Methoxyphenyl)-3-methylpiperazine, indicating potential applications in cardiovascular health (Dohi et al., 1993).

Analgesic Effects : Ochi et al. (2000) investigated the analgesic effects of a selective cyclooxygenase-1 inhibitor related to 1-(2-Methoxyphenyl)-3-methylpiperazine, which could imply similar potential for pain management (Ochi et al., 2000).

Dopamine Receptor Agonism : Enguehard-Gueiffier et al. (2006) studied compounds for their agonist effects on dopamine receptors, which can be relevant for understanding the neurological effects of 1-(2-Methoxyphenyl)-3-methylpiperazine (Enguehard-Gueiffier et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

In the field of radiopharmaceuticals, two identical pharmacophores based on 1-(2-methoxyphenyl)piperazine were linked using an aliphatic linker of four carbon atoms to the acyclic chelating agent DTPA and validated as SPECT agent after technetium labeling . This suggests potential future directions in the development of radiopharmaceuticals using 1-(2-Methoxyphenyl)-3-methylpiperazine.

特性

IUPAC Name |

1-(2-methoxyphenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)15-2/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSAJDLQUVCBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602375 | |

| Record name | 1-(2-Methoxyphenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-3-methylpiperazine | |

CAS RN |

52807-17-7 | |

| Record name | 1-(2-Methoxyphenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)